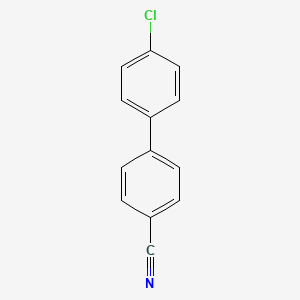

4-(4-Chlorophenyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLCPRBAOHXYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362746 | |

| Record name | 4-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57774-36-4 | |

| Record name | 4′-Chloro[1,1′-biphenyl]-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57774-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(4-Chlorophenyl)benzonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)benzonitrile, also known by its systematic IUPAC name 4'-chloro-[1,1'-biphenyl]-4-carbonitrile, is a biphenyl derivative containing a chlorine atom and a nitrile group at the 4 and 4' positions, respectively. This compound and its structural analogs are of significant interest in materials science, particularly in the development of liquid crystal displays (LCDs), owing to their unique electro-optical properties. Furthermore, the biphenyl scaffold is a privileged structure in medicinal chemistry, and the presence of the chloro and cyano substituents suggests potential for biological activity, making it a relevant molecule for investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

The chemical structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the para-position (position 4), and the other ring is substituted with a nitrile group, also at the para-position (position 4').

graph "Chemical_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

// Define nodes for the atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

C13 [label="C"];

N [label="N", fontcolor="#EA4335"];

Cl [label="Cl", fontcolor="#34A853"];

// Define positions for the nodes

C1 [pos="0,1!"];

C2 [pos="-0.87,0.5!"];

C3 [pos="-0.87,-0.5!"];

C4 [pos="0,-1!"];

C5 [pos="0.87,-0.5!"];

C6 [pos="0.87,0.5!"];

C7 [pos="1.87,0!"];

C8 [pos="2.74,0.5!"];

C9 [pos="3.61,0!"];

C10 [pos="3.61,-1!"];

C11 [pos="2.74,-1.5!"];

C12 [pos="1.87,-1!"];

C13 [pos="4.48,0.5!"];

N [pos="5.2,0.5!"];

Cl [pos="0,-2!"];

// Define edges for the bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C6 -- C7;

C7 -- C8;

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C7;

C9 -- C13;

C13 -- N [style=filled, color="#202124", penwidth=3];

C4 -- Cl;

// Add double bonds

edge [style=double];

C1 -- C2;

C3 -- C4;

C5 -- C6;

C8 -- C9;

C10 -- C11;

}

Caption: General workflow for signaling pathway investigation.

Conclusion

This compound is a well-defined chemical entity with established applications in materials science. Its synthesis is readily achievable through modern cross-coupling methodologies like the Suzuki-Miyaura reaction. While its role in drug discovery and medicinal chemistry is not yet well-defined, its structural components suggest that it and its derivatives could be interesting candidates for biological screening. This technical guide provides a solid foundation of its chemical and physical properties, a detailed synthetic approach, and a starting point for researchers interested in exploring the potential of this and related compounds in the life sciences. Further research is warranted to elucidate any specific biological activities and mechanisms of action.

An In-depth Technical Guide to 4-(4-Chlorophenyl)benzonitrile for Researchers and Drug Development Professionals

An authoritative overview of 4-(4-Chlorophenyl)benzonitrile, also known as 4'-Chloro-4-cyanobiphenyl, this document provides comprehensive technical data, including its chemical identifiers, physicochemical properties, a detailed synthesis protocol, and an exploration of its applications, primarily in materials science with potential relevance to drug discovery.

Core Chemical Identifiers and Nomenclature

This compound is a biphenyl derivative featuring a cyano group and a chlorine atom at the 4 and 4' positions, respectively. This specific substitution pattern is crucial for its distinct chemical and physical properties. The primary identifiers for this compound are summarized in the table below.

| Identifier | Value |

| CAS Number | 57774-36-4[1][2][3][4][5] |

| IUPAC Name | This compound |

| Synonyms | 4'-Chloro-4-cyanobiphenyl, 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile[1][2] |

| Molecular Formula | C₁₃H₈ClN[1][2] |

| Molecular Weight | 213.66 g/mol [1][2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of 4'-Chloro-4-cyanobiphenyl are critical for its application, particularly in the field of liquid crystals. The compound is a white solid at room temperature with high chemical stability.[2] A compilation of its key properties is presented below.

| Property | Value | Source |

| Melting Point | 129-130 °C | [2] |

| Boiling Point | 359.8 °C at 760 mmHg | [2] |

| Flash Point | 156.4 °C | [2] |

| Density | 1.24 g/cm³ | [2] |

| LogP | 3.87868 | [2] |

| Refractive Index | 1.628 | [2] |

Synthesis and Experimental Protocols

The synthesis of 4'-Chloro-4-cyanobiphenyl is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and aryl boronic acids.

Suzuki-Miyaura Coupling: A Detailed Experimental Protocol

The following protocol outlines a representative synthesis of 4'-Chloro-4-cyanobiphenyl via a Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

-

4-Chlorophenylboronic acid

-

4-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate (Na₂CO₃) solution

-

Toluene

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add toluene to the flask, followed by the 2M aqueous sodium carbonate solution. The typical solvent ratio is a 2:1 mixture of toluene to the aqueous base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 4'-Chloro-4-cyanobiphenyl as a white solid.

Workflow Diagram:

Applications in Research and Development

Liquid Crystal Materials

The primary and most well-documented application of 4'-Chloro-4-cyanobiphenyl is in the formulation of liquid crystal displays (LCDs).[1] Its elongated molecular structure, coupled with a significant dipole moment arising from the cyano and chloro substituents, allows it to exhibit mesogenic properties, particularly a nematic liquid crystal phase.[1] This property is fundamental to the functioning of twisted nematic (TN) and super-twisted nematic (STN) LCD technologies.[1]

Potential in Drug Discovery

While direct applications of 4'-Chloro-4-cyanobiphenyl as a therapeutic agent are not widely reported, its structural motifs are of interest to medicinal chemists. The biphenyl scaffold is a common feature in many biologically active molecules. The presence of a chlorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often leading to increased potency and metabolic stability. Similarly, the nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Given these characteristics, 4'-Chloro-4-cyanobiphenyl serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives could be explored for a variety of biological targets. However, there is currently a lack of specific studies detailing its use in drug development programs or its interaction with biological signaling pathways.

Involvement in Signaling Pathways

At present, there is no readily available scientific literature that directly implicates this compound in any specific biological signaling pathways. Research on the biological activity of this particular compound is limited. Further investigation would be required to determine if it or its derivatives have any effect on cellular signaling.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4'-Chloro-4-cyanobiphenyl. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. The compound should be handled in a well-ventilated area.

References

- 1. Page loading... [guidechem.com]

- 2. molbase.com [molbase.com]

- 3. 4'-Chloro-4-Cyanobiphenyl, CasNo.57774-36-4 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 4. 57774-36-4 Cas No. | 4'-Chloro-4-cyanobiphenyl | Apollo [store.apolloscientific.co.uk]

- 5. 4'-Chloro-4-cyanobiphenyl | CymitQuimica [cymitquimica.com]

Synthesis of 4-(4-Chlorophenyl)benzonitrile from 4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(4-chlorophenyl)benzonitrile, a valuable biaryl scaffold in medicinal chemistry and materials science, from 4-chlorobenzonitrile. The primary synthetic route described is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.

Reaction Overview: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 4-chlorobenzonitrile with 4-chlorophenylboronic acid. This reaction, a cornerstone of modern organic synthesis, allows for the efficient construction of the target biaryl structure. The general transformation is depicted below:

The key components of this reaction are the palladium catalyst, a suitable ligand (often a phosphine-based ligand), and a base in an appropriate solvent system.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for similar aryl chlorides.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Chlorobenzonitrile | C₇H₄ClN | 137.57 | ≥98% | Commercially Available |

| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | 156.38 | ≥98% | Commercially Available |

| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | ≥98% | Commercially Available |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 410.52 | ≥98% | Commercially Available |

| Potassium phosphate, tribasic | K₃PO₄ | 212.27 | Anhydrous, ≥98% | Commercially Available |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercially Available |

| Water | H₂O | 18.02 | Deionized | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | - | - | - |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Commercially Available |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzonitrile (1.0 eq.), 4-chlorophenylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.).

-

Solvent Addition: Add anhydrous toluene and deionized water to the flask via syringe to create a biphasic mixture (a typical ratio is 10:1 toluene:water, with a concentration of 4-chlorobenzonitrile around 0.2 M).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the Suzuki-Miyaura cross-coupling synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Notes |

| Reactant Ratios | ||

| 4-Chlorobenzonitrile | 1.0 eq. | Limiting reagent |

| 4-Chlorophenylboronic acid | 1.2 - 1.5 eq. | Excess to drive the reaction to completion |

| Palladium(II) acetate | 1 - 5 mol% | Catalyst loading |

| SPhos | 2 - 10 mol% | Ligand loading, typically a 1:2 or 1:1 ratio with Pd |

| Potassium phosphate | 2.0 - 3.0 eq. | Base |

| Reaction Conditions | ||

| Solvent | Toluene/Water (10:1) | Biphasic system |

| Temperature | 100 - 110 °C | |

| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS |

| Yield and Purity | ||

| Isolated Yield | 75 - 90% | After purification |

| Purity | >98% | Determined by HPLC or NMR |

| Characterization Data | ||

| Melting Point | ~115-118 °C | Literature values may vary slightly |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75 (d, 2H), 7.65 (d, 2H), 7.52 (d, 2H), 7.48 (d, 2H) | Characteristic aromatic proton signals |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 145.1, 139.0, 137.9, 135.2, 132.8, 129.6, 128.5, 127.8, 118.8, 111.9 | Characteristic carbon signals |

| IR (KBr, cm⁻¹) | ~2225 (C≡N stretch) | Strong, sharp nitrile peak |

| Mass Spectrum (EI) m/z | 213 [M]⁺, 178 [M-Cl]⁺ | Molecular ion and characteristic fragments |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

An In-depth Technical Guide to the Spectroscopic Analysis of 4-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 4-(4-Chlorophenyl)benzonitrile Molecular Formula: C₁₃H₈ClN Molecular Weight: 213.66 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from similar compounds like 4-chlorobiphenyl and benzonitrile.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.75 | Doublet | 2H | Protons ortho to -CN |

| ~ 7.68 | Doublet | 2H | Protons meta to -CN |

| ~ 7.60 | Doublet | 2H | Protons ortho to -Cl |

| ~ 7.48 | Doublet | 2H | Protons meta to -Cl |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-CN |

| ~ 138 | C-Cl |

| ~ 132.5 | CH ortho to -CN |

| ~ 129.5 | CH ortho to -Cl |

| ~ 129.0 | CH meta to -Cl |

| ~ 127.5 | CH meta to -CN |

| ~ 118.5 | Quaternary C of biphenyl linkage (CN-substituted ring) |

| ~ 111.5 | Quaternary C of biphenyl linkage (Cl-substituted ring) |

| ~ 110 | -C≡N |

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong | C≡N stretching |

| ~ 3100-3000 | Medium | Aromatic C-H stretching |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~ 1100-1000 | Strong | C-Cl stretching |

| ~ 830 | Strong | p-disubstituted C-H bending |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 213/215 | ~100 / ~33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 178 | Variable | [M-Cl]⁺ |

| 151 | Variable | [C₁₂H₈N]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum and improve sensitivity.

-

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

A background spectrum of the empty sample compartment is recorded.

-

The KBr pellet is placed in the sample holder in the path of the IR beam.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

Further dilute the stock solution to a final concentration in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument.

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed using a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

For EI, the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

-

For ESI, the sample solution is introduced into the ion source through a capillary at a high voltage, creating a fine spray of charged droplets.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Properties of 4'-(4-Chlorophenyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core physical and chemical properties of 4'-(4-Chlorophenyl)benzonitrile, also known as 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile. The document details its structural characteristics, spectroscopic data, and a standard protocol for its synthesis, making it a valuable resource for professionals in organic synthesis and medicinal chemistry.

Compound Identification and Physical Properties

4'-(4-Chlorophenyl)benzonitrile is a biphenyl derivative characterized by a chlorine atom on one phenyl ring and a nitrile group on the other, both at the para position. This structure is a common scaffold in materials science, particularly in the development of liquid crystals, and serves as a key intermediate in the synthesis of various biologically active molecules.

Table 1: Physical and Chemical Properties of 4'-(4-Chlorophenyl)benzonitrile and Related Compounds

| Property | Value / Description | Reference |

| IUPAC Name | 4'-(4-Chlorophenyl)benzonitrile | - |

| Synonyms | 4'-Chloro-[1,1'-biphenyl]-4-carbonitrile, 4-Chloro-4'-cyanobiphenyl | - |

| Molecular Formula | C₁₃H₈ClN | - |

| Molecular Weight | 213.66 g/mol | - |

| CAS Number | 39459-71-9 | - |

| Appearance | Expected to be a white to off-white solid. | Inferred from related compounds[1] |

| Melting Point | Not definitively reported; related biphenyls have varied melting points (e.g., 4-Chlorobiphenyl: 77.7 °C, 4'-Butyl-4-biphenylcarbonitrile: 49-51°C).[1][2] | |

| Boiling Point | Not reported; expected to be high due to the biphenyl structure (e.g., 4-Chlorobiphenyl: 291 °C).[1] | |

| Solubility | Expected to have low solubility in water and good solubility in nonpolar organic solvents and lipids.[3] |

Chemical Properties and Reactivity

The reactivity of 4'-(4-Chlorophenyl)benzonitrile is dictated by its three main functional components: the two aromatic rings and the nitrile group.

-

Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution. The electronic properties of the chlorine (electron-withdrawing, ortho-para directing) and nitrile (electron-withdrawing, meta directing) groups influence the position of substitution on their respective rings.

-

Nitrile Group: The cyano group is relatively stable but can undergo hydrolysis to a carboxylic acid or reduction to a primary amine under appropriate conditions. These transformations are fundamental in utilizing this compound as a synthetic intermediate.

-

Stability: As with most polychlorinated biphenyls (PCBs), the compound is generally inert, resistant to acids and alkalis, and possesses thermal stability.[3]

The most common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction , which involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide.[4] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[5][6]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4'-(4-Chlorophenyl)benzonitrile. The NMR data is inferred from a closely related structure and serves as a predictive guide.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~118.6 | Nitrile Carbon (-C≡N) |

| ~126.9 - 139.5 | Aromatic Carbons (C-Ar) |

| ~156.8 | Quaternary Aromatic Carbon |

| Note: Data interpreted from a similar biphenyl structure. Actual experimental values may vary.[7] |

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 - 7.8 | Multiplet (m) | Aromatic Protons (H-Ar) |

| Note: The aromatic protons would appear as a complex multiplet in the downfield region.[7][8] |

Table 4: Key IR and Mass Spectrometry Data

| Spectroscopic Method | Key Peaks / Values | Interpretation |

| IR Spectroscopy | ~2220-2240 cm⁻¹ | C≡N (Nitrile) stretch |

| ~3000-3100 cm⁻¹ | C-H (Aromatic) stretch | |

| ~1400-1600 cm⁻¹ | C=C (Aromatic) stretch | |

| ~1090 cm⁻¹ | C-Cl stretch | |

| Mass Spectrometry (EI) | m/z ~213/215 | Molecular Ion Peak [M]⁺, showing isotopic pattern for one chlorine atom. |

| m/z ~178 | Fragment corresponding to the loss of chlorine [M-Cl]⁺. | |

| m/z ~151 | Fragment corresponding to the loss of the chlorophenyl group. | |

| Note: IR and MS data are predicted based on characteristic functional group frequencies and fragmentation patterns.[9][10][11] |

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a generalized procedure for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.

Reactants:

-

4-Bromobenzonitrile (1.0 eq.)

-

4-Chlorophenylboronic acid (1.1 eq.)

-

Palladium(II) acetate [Pd(OAc)₂] (0.01 - 0.02 eq.)

-

Triphenylphosphine [PPh₃] (0.04 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Toluene and Water (as solvents)

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add 4-bromobenzonitrile, 4-chlorophenylboronic acid, and triphenylphosphine.[12]

-

Catalyst Addition: Add palladium(II) acetate to the flask.

-

Solvent and Base: Add toluene, followed by a 2 M aqueous solution of potassium carbonate. The typical solvent ratio is around 4:1 toluene to aqueous base.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.[12]

-

Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[12]

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Add deionized water and an organic solvent like diethyl ether or ethyl acetate. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[12]

-

Washing and Drying: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4'-(4-Chlorophenyl)benzonitrile.

Mandatory Visualizations

The following diagrams illustrate the synthesis and analytical workflow for 4'-(4-Chlorophenyl)benzonitrile.

Caption: Suzuki-Miyaura synthesis workflow for 4'-(4-Chlorophenyl)benzonitrile.

References

- 1. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4'-Butyl-4-biphenylcarbonitrile CAS#: 52709-83-8 [m.chemicalbook.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 4-Chlorobiphenyl(2051-62-9) 1H NMR [m.chemicalbook.com]

- 9. (1,1'-Biphenyl)-4-carbonitrile | C13H9N | CID 18021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]

- 11. Benzonitrile, 4-chloro- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4'-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 4'-(4-Chlorophenyl)benzonitrile. The information is intended to support research and development activities in the fields of medicinal chemistry, materials science, and related disciplines.

Chemical Identity

IUPAC Name: 4'-chloro-[1,1'-biphenyl]-4-carbonitrile[1]

Synonyms:

-

4-(4-Chlorophenyl)benzonitrile[1]

-

4'-Chloro-4-cyanobiphenyl

-

4-Cyano-4'-chlorobiphenyl

-

4'-Chlorobiphenyl-4-carbonitrile[1]

Molecular Structure:

Caption: Molecular structure of 4'-(4-Chlorophenyl)benzonitrile.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈ClN | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| Melting Point | Not available | |

| Reference: 4-chlorobiphenyl | 77.7 °C | [3] |

| Boiling Point | Not available | |

| Reference: 4-chlorobiphenyl | 130 °C at 1 mmHg | [3] |

| Solubility | Soluble in nonpolar organic solvents and biological lipids. | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 4'-(4-Chlorophenyl)benzonitrile. While a complete set of spectra for this specific compound is not widely published, data for the parent compound, [1,1'-biphenyl]-4-carbonitrile, and the related 4-chlorobiphenyl are available and can provide valuable insights.

-

Mass Spectrometry (MS): The exact mass of 4'-(4-Chlorophenyl)benzonitrile is 213.034527 g/mol .[1] Mass spectrometry data for the parent biphenylcarbonitrile shows a molecular ion peak at m/z 179.

-

Infrared (IR) Spectroscopy: The IR spectrum of [1,1'-biphenyl]-4-carbonitrile shows characteristic peaks for the nitrile group (C≡N stretch) and aromatic C-H and C=C vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for [1,1'-biphenyl]-4-carbonitrile are available and can be used as a basis for predicting the spectrum of its chlorinated derivative.

Experimental Protocols: Synthesis

The synthesis of 4'-(4-Chlorophenyl)benzonitrile can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura coupling reaction is a highly effective and widely used method for the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, making it a suitable approach for the synthesis of this biphenyl derivative.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of 4'-(4-Chlorophenyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical, based on standard Suzuki-Miyaura conditions):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Solvent and Base Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2M sodium carbonate or potassium carbonate).

-

Reaction Execution: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4'-(4-Chlorophenyl)benzonitrile.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity, mechanism of action, and signaling pathway involvement of 4'-(4-Chlorophenyl)benzonitrile. However, studies on the related compound, 4-chlorobiphenyl (a polychlorinated biphenyl, PCB congener), provide some indications of potential biological effects that warrant further investigation for the title compound.

Metabolic Activation and Potential Carcinogenicity of 4-Chlorobiphenyl:

Research has shown that 4-chlorobiphenyl can undergo metabolic activation in vivo.[5] This process involves hydroxylation and subsequent oxidation to form reactive quinone metabolites.[5] These metabolites have been demonstrated to possess initiating activity in a rat liver cancer model, suggesting a potential carcinogenic risk.[5][6]

Potential Signaling Pathway Involvement (Hypothetical):

Given the structural similarity to other biphenyls and chlorinated aromatic compounds, 4'-(4-Chlorophenyl)benzonitrile could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating such interactions.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model. | Sigma-Aldrich [merckmillipore.com]

- 6. researchgate.net [researchgate.net]

The Advent of a Key Biphenyl Intermediate: A Technical History of 4-(4-Chlorophenyl)benzonitrile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Chlorophenyl)benzonitrile, a biphenyl derivative, stands as a significant building block in the landscape of organic synthesis. Its structure, featuring a chlorinated phenyl ring linked to a benzonitrile moiety, offers a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide delves into the plausible discovery and historical context of this compound, provides detailed experimental protocols for its synthesis, and presents its physicochemical and spectroscopic data. The content is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important chemical entity.

Discovery and Historical Context

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The pioneering work of chemists such as Suzuki, Stille, and Negishi, who developed powerful methods for the formation of carbon-carbon bonds, laid the foundation for the synthesis of a vast array of biaryl compounds, including this compound.

It is highly probable that this compound was first synthesized and characterized as part of broader investigations into the scope and applications of these novel cross-coupling methodologies. The constituent parts of the molecule, 4-chlorophenylboronic acid (or a related organometallic reagent) and a 4-halobenzonitrile, were readily accessible precursors, making their coupling a logical step in the exploration of these powerful synthetic tools. The compound likely found early utility as an intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science, where the biphenyl scaffold is a common motif.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively documented in publicly available literature. The following tables summarize key physicochemical and predicted spectroscopic data, which are essential for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5728-39-2 |

| Molecular Formula | C₁₃H₈ClN |

| Molecular Weight | 213.66 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available (predicted to be in the range of 100-120 °C based on analogous compounds) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75-7.65 (m, 4H, Ar-H), 7.55-7.45 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.0, 139.0, 135.0, 132.5, 129.5, 129.0, 128.0, 118.5, 112.0 |

| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1600, 1480 (C=C aromatic stretch), ~830 (para-disubstituted C-H bend) |

| Mass Spectrometry (EI) | m/z 213 (M⁺), 178, 151 |

Key Synthetic Methodologies

The most direct and efficient methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of this compound from 4-chlorophenylboronic acid and 4-bromobenzonitrile.

Materials:

-

4-Chlorophenylboronic acid

-

4-Bromobenzonitrile

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the round-bottom flask, followed by a 3:1 mixture of toluene and ethanol (sufficient to dissolve the reactants).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Collect the fractions containing the pure product and evaporate the solvent.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizing the Synthesis and Workflow

To further elucidate the synthetic process, the following diagrams, generated using the DOT language, illustrate the key reaction pathway and the general experimental workflow.

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

An In-depth Technical Guide to the Crystal Structure of Substituted Chlorobenzonitriles: A Case Study of 2-Amino-4-chlorobenzonitrile

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystal structure and crystallographic analysis of substituted chlorobenzonitriles, with a specific focus on 2-amino-4-chlorobenzonitrile as a representative example. Benzonitrile derivatives are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential as intermediates in the synthesis of various bioactive molecules and functional materials. Understanding their solid-state structure is crucial for structure-based drug design and the development of new materials with tailored properties.

Crystallographic Data of 2-Amino-4-chlorobenzonitrile

The single crystal X-ray diffraction data for 2-amino-4-chlorobenzonitrile reveals a triclinic crystal system with the space group P-1. The key crystallographic parameters are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₇H₅ClN₂ |

| Formula Weight | 152.58 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 3.8924 (9) |

| b (Å) | 6.7886 (15) |

| c (Å) | 13.838 (3) |

| α (°) | 77.559 (16) |

| β (°) | 8.898 (17) |

| γ (°) | 83.021 (17) |

| Volume (ų) | 353.92 (14) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.432 |

| Absorption Coefficient (mm⁻¹) | 0.467 |

| F(000) | 156 |

Table 1: Crystallographic data for 2-amino-4-chlorobenzonitrile.[1]

Molecular Structure and Key Bond Parameters

The molecular structure of 2-amino-4-chlorobenzonitrile features a benzene ring substituted with a chlorine atom, an amino group, and a nitrile group. The bond lengths of the nitrile (C≡N) and the C-N bond of the amino group are 1.146(4) Å and 1.369(4) Å, respectively.[1] These values are slightly shorter than the theoretical values, which can be attributed to the conjugation with the aromatic ring and the presence of the electron-withdrawing chlorine atom.[1]

Experimental Protocols

The determination of the crystal structure of 2-amino-4-chlorobenzonitrile involves several key experimental stages, from sample preparation to data analysis.

Synthesis and Crystallization

The material for this specific study was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1]

Recrystallization Protocol:

-

The commercial-grade 2-amino-4-chlorobenzonitrile was dissolved in a minimal amount of hot ethanol.

-

The solution was allowed to cool slowly to room temperature.

-

Single crystals suitable for X-ray diffraction were obtained from the ethanolic solution upon slow evaporation of the solvent.[1]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data was collected on a suitable diffractometer. The following is a general protocol representative of such an experiment.

Data Collection:

-

A single crystal of appropriate size was mounted on a goniometer head.

-

Data was collected at a controlled temperature using Mo Kα radiation (λ = 0.71073 Å).

-

A series of diffraction images were collected by rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data was processed to yield a set of structure factors.

-

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The logical flow of the experimental process for determining the crystal structure of a small organic molecule like 2-amino-4-chlorobenzonitrile is illustrated in the following diagram.

This guide provides a foundational understanding of the crystallographic analysis of substituted chlorobenzonitriles, using 2-amino-4-chlorobenzonitrile as a detailed case study. The presented data and protocols are essential for researchers in drug discovery and materials science who are working with this important class of chemical compounds.

References

Solubility of 4-(4-Chlorophenyl)benzonitrile in different solvents

An In-depth Technical Guide to the Solubility of 4-(4-Chlorophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (also known as 4'-chloro-[1,1'-biphenyl]-4-carbonitrile), a compound of interest in various fields of chemical and pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide summarizes qualitative solubility information inferred from synthesis and purification procedures of structurally related compounds and presents a detailed experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

Before delving into solubility, a brief overview of the physicochemical properties of this compound is essential for understanding its behavior in different solvent systems.

| Property | Value |

| Chemical Name | 4'-Chloro[1,1'-biphenyl]-4-carbonitrile |

| Molecular Formula | C₁₃H₈ClN[1] |

| Molecular Weight | 213.66 g/mol [1] |

| Appearance | Likely a solid at room temperature, similar to other biphenyl compounds. |

Qualitative Solubility Profile

The presence of the polar nitrile group and the non-polar biphenyl and chlorophenyl rings gives the molecule a mixed polarity. Its solubility in a given solvent will depend on the balance of these characteristics.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Inferred Solubility | Rationale / Context from Related Compounds |

| Polar Aprotic | Acetonitrile | Soluble | Used as a solvent in the synthesis of various benzonitrile compounds, indicating solubility of reactants and products.[2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | 4-chlorobenzonitrile is soluble in DMSO. | |

| Chlorinated | Dichloromethane | Soluble | Frequently used for extraction of benzonitrile derivatives from aqueous solutions during synthesis workups.[2] |

| Chloroform | Soluble | Employed as an extraction solvent in the preparation of related benzonitrile compounds.[2] | |

| Ester | Ethyl Acetate | Soluble | Used as an extraction solvent for similar organic molecules.[2] |

| Alcohol | Methanol | Soluble, especially when heated | Methanol and aqueous methanol are commonly used for the recrystallization of related compounds, implying good solubility at elevated temperatures and lower solubility at room temperature.[3] |

| Ethanol | Soluble, especially when heated | Similar to methanol, ethanol is a common recrystallization solvent for aromatic compounds.[3] | |

| Non-Polar | Toluene | Likely Soluble | Aromatic solvents are generally good solvents for biphenyl compounds. |

| Hexane | Sparingly Soluble to Insoluble | Often used as an anti-solvent in the recrystallization of similar compounds to induce precipitation. | |

| Polar Protic | Water | Insoluble to Very Sparingly Soluble | Aromatic compounds with significant hydrocarbon structures, like this compound, typically exhibit low aqueous solubility.[4] Related compounds like 4-chlorobenzonitrile have low water solubility.[4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The equilibrium solubility method is a widely accepted technique for this purpose.

Principle

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute after a period of equilibration.

Materials and Equipment

-

This compound

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare a series of standard solutions of known concentrations to create a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the equilibrium solubility method.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding of its solubility can be established based on its chemical structure and the solvents employed in the synthesis of analogous compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for obtaining this critical data. The successful determination of the solubility of this compound in various solvents is a fundamental step in its formulation, handling, and application in further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(4-Chlorophenyl)benzonitrile via Suzuki Coupling Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed cross-coupling reaction is widely utilized in the pharmaceutical industry and materials science for the construction of biaryl and substituted aromatic structures. This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-(4-Chlorophenyl)benzonitrile, a valuable building block in medicinal chemistry and materials development. The protocol focuses on the coupling of either 4-bromobenzonitrile or 4-chlorobenzonitrile with 4-chlorophenylboronic acid.

Reaction Principle

The synthesis of this compound via the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an aryl halide (4-bromobenzonitrile or 4-chlorobenzonitrile) and an organoborane (4-chlorophenylboronic acid) in the presence of a base. The catalytic cycle, as generally accepted, proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoborane to the resulting Pd(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, particularly when using less reactive aryl chlorides.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound using either 4-bromobenzonitrile or 4-chlorobenzonitrile as the starting aryl halide.

Protocol 1: Synthesis from 4-Bromobenzonitrile

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides.[2][3]

Materials:

-

4-Bromobenzonitrile

-

4-Chlorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in a minimal amount of toluene.

-

Reaction Mixture: Add the catalyst solution to the round-bottom flask containing the reactants.

-

Solvent Addition: Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Synthesis from 4-Chlorobenzonitrile

The coupling of aryl chlorides is generally more challenging than that of aryl bromides and often requires more specialized catalyst systems.[4][5][6] This protocol utilizes a catalyst system known to be effective for aryl chlorides.

Materials:

-

4-Chlorobenzonitrile

-

4-Chlorophenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tricyclohexylphosphine (PCy₃) or other suitable bulky, electron-rich phosphine ligand

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or similar reaction vessel for inert atmosphere techniques

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 4-chlorobenzonitrile (1.0 mmol, 1.0 eq), 4-chlorophenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (1 mL) to the flask via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the final product.

Data Presentation

The following tables summarize typical quantitative data for the Suzuki coupling synthesis of this compound, compiled from literature on similar reactions.

Table 1: Reaction Parameters for Synthesis from 4-Bromobenzonitrile

| Parameter | Value | Reference |

| Aryl Halide | 4-Bromobenzonitrile | [2][3] |

| Boronic Acid | 4-Chlorophenylboronic acid | General |

| Catalyst | Pd(OAc)₂/PPh₃ | [2] |

| Catalyst Loading | 1-3 mol% | [2] |

| Base | K₂CO₃ or K₃PO₄ | [2] |

| Solvent | Toluene/Ethanol/Water | [2] |

| Temperature | 80-100 °C | [2] |

| Reaction Time | 2-8 hours | [2] |

| Typical Yield | 85-95% | [3] |

Table 2: Reaction Parameters for Synthesis from 4-Chlorobenzonitrile

| Parameter | Value | Reference |

| Aryl Halide | 4-Chlorobenzonitrile | [4][5][6] |

| Boronic Acid | 4-Chlorophenylboronic acid | General |

| Catalyst | Pd₂(dba)₃/PCy₃ or similar | [7] |

| Catalyst Loading | 0.5-2 mol% | [5] |

| Base | K₃PO₄ or Cs₂CO₃ | General |

| Solvent | 1,4-Dioxane/Water or Toluene | [2] |

| Temperature | 100-120 °C | General |

| Reaction Time | 12-24 hours | General |

| Typical Yield | 70-90% | [5] |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Synthesis and Purification

This diagram outlines the major steps involved in the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

Applications of 4-(4-Chlorophenyl)benzonitrile in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-chlorophenyl)benzonitrile scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its rigid biphenyl-like structure, combined with the electronic properties of the chloro and cyano groups, allows for specific interactions with various biological targets. This document provides a detailed overview of the applications of this scaffold in different therapeutic areas, presenting key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visual representations of relevant pathways and workflows.

Anticancer and Anti-proliferative Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

Data Presentation: Anticancer Activity

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile Glycosides | Compound 7a (Glucoside) | HePG2 (Liver) | 12.3 | [1][2] |

| Compound 7b (Galactoside) | HePG2 (Liver) | 15.8 | [1][2] | |

| Compound 13 (Riboside) | HePG2 (Liver) | 8.78 | [2] | |

| Compound 14 (Xyloside) | HePG2 (Liver) | 10.2 | [1][2] | |

| Pyrano[2,3-c]pyrazoles | Compound 4j | GL261 (Glioblastoma) | ~15 | [3][4] |

| U87 (Glioblastoma) | ~20 | [3][4] | ||

| Nicotinonitrile Derivatives | Compound 14a | NCIH460 (Lung) | 25 | [5] |

| RKOP27 (Colon) | 16 | [5] |

Experimental Protocols

Protocol 1: Synthesis of 4-(4-chlorophenyl)-3-cyano-2-(β-D-glucopyranosyloxy)-6-(thien-2-yl)-nicotinonitrile (Analogous to Compound 7a) [1][2]

Objective: To synthesize a glycosylated nicotinonitrile derivative with potential anticancer activity.

Materials:

-

4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one (Compound 2)

-

2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dry acetone

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Step 1: Glycosylation

-

To a solution of 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one (1 mmol) in dry acetone (30 mL), add anhydrous K₂CO₃ (2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 mmol) to the mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, filter off the K₂CO₃ and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the acetylated glycoside.

-

-

Step 2: Deacetylation

-

Dissolve the acetylated glycoside (1 mmol) in a mixture of methanol (20 mL) and triethylamine (2 mL).

-

Add a few drops of water and stir the solution at room temperature for 6-8 hours.

-

Monitor the deacetylation by TLC.

-

Once the reaction is complete, evaporate the solvent to dryness.

-

Recrystallize the residue from a suitable solvent system (e.g., ethanol/water) to yield the final deacetylated product.

-

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) [6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HePG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

Diagrams

Caption: Synthetic workflow for nicotinonitrile glycosides.

Kinase Inhibition

The this compound moiety is a key component in the design of potent and selective kinase inhibitors, particularly targeting the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Data Presentation: Kinase Inhibitory Activity

| Compound Class | Specific Compound | Target Kinase | IC50 (µM) | Reference |

| Pyrano[2,3-c]pyrazoles | Compound 4j | AKT2/PKBβ | 14 | [3][4] |

| AKT1/PKBα | 12 | [4] |

Experimental Protocols

Protocol 3: Synthesis of 6-Amino-1-(4-chlorophenyl)-3-methyl-4-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Analogous to Compound 4j) [3]

Objective: To synthesize a pyrano[2,3-c]pyrazole derivative for evaluation as a kinase inhibitor.

Materials:

-

Benzaldehyde (or other appropriate aldehyde)

-

1-(4-chlorophenyl)-3-methyl-5-pyrazolone

-

Malononitrile

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), malononitrile (1.1 mmol), and DABCO (0.1 mmol) in ethanol (5 mL).

-

Reflux the reaction mixture with stirring in a water bath at 78°C for 30 minutes. If the mixture solidifies, add an additional 3 mL of ethanol.

-

Monitor the reaction progress by TLC (hexane/ethyl acetate = 1/1).

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Protocol 4: In Vitro AKT2 Kinase Assay (Radiometric) [7][8]

Objective: To determine the inhibitory activity of a compound against AKT2 kinase.

Materials:

-

Recombinant human AKT2 enzyme

-

Peptide substrate (e.g., KGSGSGRPRTSSFAEG)

-

[γ-³³P]-ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Test compound in DMSO

-

Stop solution (e.g., 50 mM EDTA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the test compound at various concentrations (or DMSO for control).

-

Add the recombinant AKT2 enzyme to the mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]-ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Diagrams

Caption: Inhibition of the AKT signaling pathway.

Neurological Applications

The this compound scaffold has been incorporated into molecules targeting central nervous system receptors, such as the metabotropic glutamate receptor 5 (mGluR5), with potential applications in treating psychiatric disorders.

Data Presentation: mGluR5 Negative Allosteric Modulator (NAM) Activity

| Compound | Target | Assay | IC50 (nM) | Reference |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile | mGluR5 | Calcium Mobilization | 25 | [9] |

Experimental Protocols

Protocol 5: Fluorescence-Based Calcium Flux Assay for mGluR5 NAMs [9][10][11]

Objective: To measure the ability of a compound to negatively modulate the glutamate-induced calcium response in cells expressing mGluR5.

Materials:

-

HEK293 cells stably expressing rat mGluR5

-

Assay medium (e.g., DMEM with 10% dialyzed FBS, 20 mM HEPES, 1 mM sodium pyruvate)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Test compound in DMSO

-

Glutamate

-

384-well microplate

-

Fluorescence plate reader (e.g., FLIPR or FlexStation)

Procedure:

-

Plate the HEK293-mGluR5 cells in a 384-well plate and incubate overnight.

-

On the day of the assay, load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127) in assay buffer for 1 hour at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a concentration of glutamate that elicits an 80% maximal response (EC₈₀).

-

Immediately measure the change in fluorescence over time.

-

The inhibitory effect of the compound is calculated as the percentage reduction of the glutamate-induced calcium signal.

-

Determine the IC50 value from the concentration-response curve.

Other Therapeutic Applications

The versatility of the this compound scaffold extends to other therapeutic areas, including pain management and metabolic diseases.

Data Presentation: Analgesic and Aromatase Inhibitory Activity

| Compound Class | Specific Activity | Assay | Result | Reference |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic | Tail Flick Test (in rats) | Significant analgesic activity at 50 mg/kg | [12][13][14] |

| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile | Aromatase Inhibition | In vitro binding assay | IC50 = 0.17 nM | [15] |

Experimental Protocols

Protocol 6: Tail Flick Test for Analgesic Activity [12][13][14]

Objective: To assess the central analgesic activity of a compound in rodents.

Materials:

-

Male Wistar rats

-

Test compound

-

Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

-

Reference analgesic drug (e.g., Pethidine)

-

Tail flick apparatus with a radiant heat source

Procedure:

-

Acclimatize the rats to the testing environment.

-

Determine the baseline tail flick latency (the time taken for the rat to flick its tail away from the heat source) for each animal. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Administer the test compound (e.g., 50 mg/kg, intramuscularly), vehicle, or reference drug to different groups of rats.

-

Measure the tail flick latency at various time points after administration (e.g., 30, 60, 90, and 120 minutes).

-